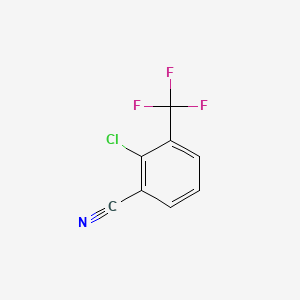

2-Chloro-3-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

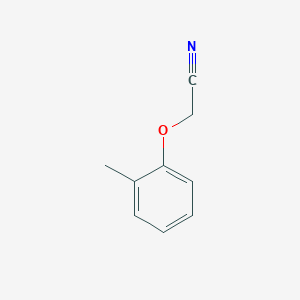

2-Chloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3ClF3N. It has a molecular weight of 205.57 . This compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 2-Chloro-3-(trifluoromethyl)benzonitrile and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)benzonitrile can be represented by the InChI code 1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H . The compound has a topological polar surface area of 23.8 Ų and a complexity of 229 .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)benzonitrile has a molecular weight of 205.56 g/mol . It has a boiling point of 38-41°C . The compound has a density of 1.481 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Process Development and Safety

2-Chloro-3-(trifluoromethyl)benzonitrile is involved in the scale-up of new processes, specifically through a Sandmeyer reaction of 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide. This process improvement not only provides a better working environment but also enhances productivity due to a shorter reaction time. A safety evaluation of this process highlighted its viability for industrial-scale production (Nielsen et al., 2004).

Catalytic Applications in Chemical Synthesis

The compound is used in catalytic processes for chemical synthesis. For instance, methyltrioxorhenium was used as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, demonstrating the compound's role in facilitating chemical reactions and its potential for generating a variety of chemical products (Mejía & Togni, 2012).

Application in Dermatological Treatments

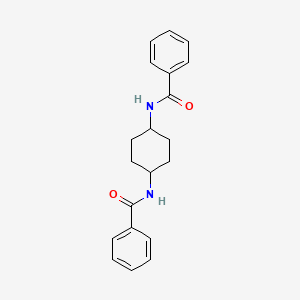

A derivative of 2-Chloro-3-(trifluoromethyl)benzonitrile, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), was synthesized and identified as a nonsteroidal androgen receptor antagonist. It exhibited potential for sebum control and the treatment of androgenetic alopecia, highlighting its relevance in dermatological applications. Its rapid metabolism reduces the risk of systemic side effects, and it tested negative for phototoxicity, validating the rationale that reduction of conjugation might reduce potential phototoxicity (Li et al., 2008).

Industrial and Analytical Chemistry

2-Chloro-3-(trifluoromethyl)benzonitrile is involved in various industrial and analytical chemistry applications. For example, its iodination via C–H lithiation was explored under continuous flow conditions, revealing insights into the reaction mechanism and product formation. This research underscores the compound's role in facilitating industrial-scale chemical reactions (Dunn et al., 2018).

Catalytic Reduction of Dioxygen

The compound was investigated as part of Co(III) corroles, which were found to be efficient catalysts for the catalytic reduction of dioxygen. This application is crucial in understanding the redox properties of such compounds and their potential uses in various chemical reactions (Kadish et al., 2008).

Safety and Hazards

2-Chloro-3-(trifluoromethyl)benzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards various enzymes .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with a trifluoromethyl group have been shown to affect various biochemical pathways, including those involving reverse transcriptase enzymes .

Result of Action

Similar compounds with a trifluoromethyl group have been shown to enhance drug potency .

Eigenschaften

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANPUEIPQFDYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394107 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62584-32-1 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

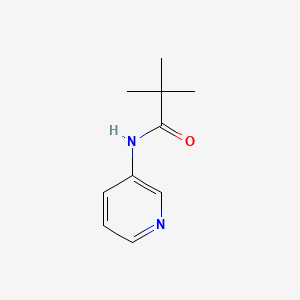

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)